4-prop-1-ynylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-prop-1-ynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h4-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOOTTUKSSKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609678 | |
| Record name | 4-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89942-42-7 | |
| Record name | 4-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Prop 1 Ynylpyridine and Its Functionalized Derivatives
Direct Alkynylation Strategies for Pyridine (B92270) Nuclei
Direct alkynylation involves the reaction of a pyridine derivative, typically a halopyridine, with a propyne (B1212725) source. The choice of catalytic system is crucial for achieving high efficiency and selectivity.
The Sonogashira reaction is a cornerstone of C(sp²)–C(sp) bond formation, coupling terminal alkynes with aryl or vinyl halides. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst in the presence of an amine base. wikipedia.org The synthesis of 4-prop-1-ynylpyridine via this method would involve the coupling of a 4-halopyridine with propyne. researchgate.netresearchgate.net The general reactivity trend for the halide is I > Br > Cl > OTf. wikipedia.org
The catalytic cycle is understood to involve two interconnected processes. The palladium cycle includes the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which is the active species for transmetalation. wikipedia.org
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are commonly used, significant research has focused on developing more active and stable catalytic systems. libretexts.orgresearchgate.net
Ligands play a critical role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. Phosphine (B1218219) ligands, particularly bulky and electron-rich ones, are known to enhance the rate of oxidative addition. libretexts.org For instance, research has shown that combining Pd(CH₃CN)₂Cl₂ with cataCXium A, a phosphine ligand, creates an effective catalytic system for copper-free Sonogashira reactions at room temperature. acs.orgnih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering great stabilization and activation of palladium precatalysts. wikipedia.org Furthermore, nitrogen-based ligands like pyridines and pyrimidines have demonstrated good complexation properties with palladium, forming catalysts suitable for copper-free Sonogashira couplings. wikipedia.org
A study on the coupling of 2-amino-3-bromopyridines with terminal alkynes optimized various parameters, as summarized in the table below, highlighting the importance of the catalytic system.
| Entry | Catalyst (mol%) | Ligand (mol%) | Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 79 |
| 2 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 96 |
| 3 | Pd(PPh₃)₄ (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 92 |
| 4 | PdCl₂(dppf) (2.5) | - | CuI (5) | Et₃N | DMF | 100 | 85 |
| 5 | PdCl₂(PPh₃)₂ (2.5) | - | - | Et₃N | DMF | 100 | Trace |
| 6 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | DBU | DMF | 100 | 88 |
| 7 | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | Toluene | 100 | 65 |
Data adapted from a study on 2-amino-3-bromopyridines, demonstrating that PdCl₂(PPh₃)₂ with CuI and Et₃N in DMF provided the optimal yield. researchgate.net
The choice of solvent and reaction temperature significantly influences the outcome of Sonogashira couplings. Polar aprotic solvents like dimethylformamide (DMF) are widely used and have been employed in approximately 41% of reported Sonogashira reactions with aryl iodides. nih.govresearchgate.net Other common solvents include tetrahydrofuran (B95107) (THF), triethylamine (B128534) (which can also act as the base), and N-methylpyrrolidinone (NMP). wikipedia.orgnih.gov
The reaction temperature is often dictated by the reactivity of the halide substrate, with less reactive aryl chlorides typically requiring higher temperatures than the more reactive aryl iodides. wikipedia.orgacs.org However, the development of highly active catalytic systems has enabled many couplings to be performed at room temperature, which is advantageous for substrates with sensitive functional groups. wikipedia.orgacs.org
Recent efforts in green chemistry have focused on replacing traditional solvents. researchgate.net For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable biomass, has been successfully used for copper-free and amine-free Sonogashira reactions at room temperature. acs.orgnih.gov Solvent-free conditions have also been developed, using tetra-n-butylammonium fluoride (B91410) (TBAF) as a base, which can proceed efficiently at 80 °C. acs.org The sustainability-driven replacement of solvents like DMF can sometimes require higher temperatures or longer reaction times to achieve comparable results. nih.gov
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyrene™ | Et₃N | 30 | 1 | 96 |
| 2 | THF | Et₃N | 30 | 1 | 95 |
| 3 | DMF | Et₃N | 30 | 1 | 94 |
| 4 | 2-MeTHF | Cs₂CO₃ | RT | 48 | Good to Excellent |
| 5 | None | TBAF·3H₂O | 80 | 3 | 88 |
Table comparing various solvent systems for Sonogashira coupling, including the bio-derived alternative Cyrene™ and solvent-free conditions. acs.orgnih.govnih.govacs.org
The Sonogashira reaction is generally tolerant of a wide range of functional groups on both the pyridine ring and the alkyne partner. libretexts.org However, the electronic nature of substituents on the pyridine ring can influence the reaction rate. Electron-withdrawing groups can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org
The reaction scope extends to various substituted halopyridines. For example, 2-amino-3-bromopyridines have been successfully coupled with a range of terminal alkynes in moderate to excellent yields (72% - 96%). researchgate.net The primary limitation often arises from the copper co-catalyst, which can promote the unwanted homocoupling of the terminal alkyne to form a diyne (Glaser coupling). libretexts.org This side reaction can be suppressed by running the reaction under an inert atmosphere and using an excess of the alkyne. The development of copper-free Sonogashira protocols effectively circumvents this issue. libretexts.org Another limitation is the lower reactivity of aryl chlorides, which often require more forcing conditions or highly specialized catalytic systems to achieve good yields. libretexts.orgacs.org
The Castro-Stephens coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne. wikipedia.org The reaction was first reported in 1963 and is typically carried out in a refluxing pyridine solvent, which acts as both the solvent and a base. wikipedia.orgalfa-chemistry.com
Unlike the Sonogashira reaction, the Castro-Stephens coupling requires the pre-formation of the copper(I) acetylide from a terminal alkyne. This stoichiometric copper reagent then reacts with the aryl halide. wikipedia.org For the synthesis of this compound, this would involve reacting copper(I) propynide with a 4-halopyridine. While effective, this method is often superseded by the Sonogashira reaction, which uses only a catalytic amount of copper and allows for the in situ generation of the active copper acetylide species. wikipedia.org A significant application of the Castro-Stephens coupling is in the synthesis of heterocyclic compounds when a nucleophilic group is positioned ortho to the halide on the aromatic ring, often using DMF as the solvent. wikipedia.orgalfa-chemistry.com
While palladium dominates the field of cross-coupling, other transition metals have been explored for the alkynylation of pyridine nuclei.
Nickel-Catalyzed Reactions: Nickel catalysts have been developed for Sonogashira-type couplings, providing an alternative to palladium. wikipedia.org These reactions can facilitate the coupling of non-activated alkyl halides with alkynes, although a copper co-catalyst is often still required. wikipedia.org Nickel-based systems have also been used to mediate the cyclization of alkynes and nitriles to form pyridines at ambient temperatures. nih.gov Furthermore, nickel catalysis can enable the C-N bond activation of pyridyl precursors for reductive alkylation, showcasing its versatility in functionalizing pyridine rings. semanticscholar.org
Rhodium-Catalyzed Reactions: Rhodium catalysis offers distinct pathways for pyridine functionalization, often involving C-H activation. Rh(III) catalysts have been used for the synthesis of pyridines from α,β-unsaturated oximes and alkynes under mild conditions. nih.gov Rhodium(III) catalysis can also achieve the regioselective C-H alkynylation of 2-pyridones. acs.org In some cases, Rh(III) catalysts can direct the ortho-alkynylation of nitroarenes, proceeding through an electrophilic C-H metalation pathway, which could be applicable to nitropyridine substrates. nih.gov These C-H activation strategies provide an alternative to traditional cross-coupling of pre-functionalized halopyridines.
Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
Post-Synthetic Functionalization of Precursor Compounds
The synthesis of functionalized derivatives of this compound can be approached in two main ways: by modifying the pyridine ring before the introduction of the propynyl (B12738560) group or by functionalizing the pyridine ring after the alkyne is already in place.
A strategic approach to synthesizing functionalized this compound derivatives involves the initial modification of a 4-halopyridine precursor. This multi-step strategy allows for the introduction of a wide variety of substituents onto the pyridine ring before the crucial Sonogashira coupling step. The reactivity of the 4-halopyridine can be exploited to introduce functional groups at various positions on the ring.
One common method for functionalizing halopyridines is through nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. dntb.gov.ua This allows for the displacement of the halide with a range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. For instance, a 4-chloropyridine (B1293800) derivative could be reacted with a desired nucleophile to generate a substituted 4-chloropyridine, which can then be used in a subsequent Sonogashira coupling with propyne to yield the corresponding functionalized this compound.
Another powerful technique is the metalation of halopyridines. Directed ortho-metalation, for example, can be used to introduce substituents adjacent to the halogen. By employing a strong base, a proton can be abstracted from the pyridine ring, creating a nucleophilic center that can react with various electrophiles. nih.gov This allows for the introduction of alkyl, aryl, or other functional groups onto the pyridine ring before the alkyne is introduced via Sonogashira coupling.
The following table provides a conceptual overview of this synthetic strategy:
| Precursor | Functionalization Reaction | Intermediate | Subsequent Reaction | Final Product |
| 4-Halopyridine | Nucleophilic Aromatic Substitution | Substituted 4-Halopyridine | Sonogashira Coupling with Propyne | Functionalized this compound |
| 4-Halopyridine | Metalation and Electrophilic Quench | Substituted 4-Halopyridine | Sonogashira Coupling with Propyne | Functionalized this compound |
This table illustrates the general synthetic strategy for producing functionalized this compound derivatives via pre-functionalization of a 4-halopyridine precursor.
An alternative strategy for creating derivatives of this compound involves the direct functionalization of the pyridine ring after the propynyl group has been installed. This approach is advantageous when the desired functional group is not compatible with the conditions of the Sonogashira reaction.
The pyridine ring in this compound can undergo electrophilic aromatic substitution (EAS) . Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). Substitution typically occurs at the 3- and 5-positions. beilstein-journals.org However, the reaction conditions for EAS on pyridines can be harsh.
More commonly, functionalization of the pyridine ring in 4-alkynylpyridines can be achieved through nucleophilic aromatic substitution if a suitable leaving group is present on the ring, or through metalation . Direct C-H functionalization at the C4 position of pyridines has been a significant challenge, but methods using strong bases with low Lewis acidity have been developed to deprotonate and functionalize this position. nih.gov This approach could potentially be applied to this compound to introduce substituents at the positions ortho to the nitrogen atom.
The reactivity of the pyridine ring in this compound allows for a range of transformations, as summarized in the table below:
| Starting Material | Reaction Type | Reagents | Potential Product |
| This compound | Electrophilic Aromatic Substitution | Nitrating or Halogenating agents | 3-Nitro- or 3-Halo-4-prop-1-ynylpyridine |
| 2-Halo-4-prop-1-ynylpyridine | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-NH2, R-OH) | 2-Substituted-4-prop-1-ynylpyridine |
| This compound | Metalation followed by Electrophilic Quench | Strong Base, Electrophile | Substituted this compound |
This table outlines potential post-synthetic modifications of the pyridine ring in this compound.
Green Chemistry Approaches and Sustainable Synthesis of this compound
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound, this has primarily focused on improving the Sonogashira coupling reaction by utilizing greener solvents, developing recyclable catalysts, and exploring solvent-free conditions.
Traditional Sonogashira reactions often employ volatile and potentially toxic organic solvents. To address this, researchers have explored solvent-free and aqueous reaction conditions.
Solvent-free Sonogashira couplings have been successfully carried out, often with the assistance of microwave irradiation or ball milling. nih.gov These methods can lead to shorter reaction times, higher yields, and a significant reduction in waste. nih.gov For example, a modified palladium-catalyzed Sonogashira cross-coupling reaction under copper-, amine-, and solvent-free conditions has been developed using TBAF as a promoter. nih.gov
The use of water as a solvent is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. Aqueous Sonogashira couplings have been achieved, often with the aid of surfactants to facilitate the reaction between the organic substrates and the aqueous medium. rsc.org Copper-free Sonogashira reactions in aqueous media have also been reported, further enhancing the green credentials of the synthesis. rsc.org
The palladium catalysts used in Sonogashira reactions are often expensive and can be difficult to separate from the final product. The development of recyclable catalytic systems is therefore a key area of research in green chemistry.
One approach is the use of heterogeneous catalysts , where the palladium is supported on a solid material such as silica, alumina, or a polymer. These supported catalysts can be easily recovered from the reaction mixture by filtration and reused in subsequent reactions, reducing both cost and metal contamination of the product. For example, palladium nanoparticles supported on a pyridinium-based ionic liquid phase have been shown to be a recyclable and low-leaching catalyst for aminocarbonylation reactions, a principle that can be extended to Sonogashira couplings.
Another strategy involves the use of homogeneous catalysts that can be recovered and reused. This can be achieved by using specialized ligands that facilitate the separation of the catalyst from the product, for instance, by changing the solvent polarity.
The table below summarizes some of the green chemistry approaches for the synthesis of this compound via Sonogashira coupling:
| Green Approach | Description | Advantages |
| Solvent-Free Conditions | Reactions are carried out without a solvent, often using microwave or ball milling. | Reduced waste, shorter reaction times, higher yields. |
| Aqueous Conditions | Water is used as the reaction solvent, often with surfactants. | Environmentally benign, low cost, non-toxic. |
| Recyclable Catalysts | Palladium is immobilized on a solid support or designed for easy separation. | Reduced catalyst cost, lower metal contamination, multiple reuses. |
This interactive table highlights key green chemistry strategies for the synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of 4 Prop 1 Ynylpyridine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the sp²-hybridized nitrogen atom is the primary center of basicity and nucleophilicity in the molecule. Reactions at this site typically involve the formation of a new bond to the nitrogen, leading to pyridinium (B92312) salt derivatives or N-oxides.
Like other pyridine derivatives, the nitrogen atom of 4-prop-1-ynylpyridine readily participates in acid-base reactions. It can be protonated by Brønsted acids to form a pyridinium salt. The basicity of the nitrogen is influenced by the electronic nature of the substituents on the ring. The prop-1-ynyl group, due to the sp-hybridized carbons of the alkyne, exerts an electron-withdrawing effect, which reduces the electron density on the nitrogen atom. This effect decreases its basicity compared to unsubstituted pyridine. For comparison, the predicted pKa of the conjugate acid of the closely related 4-ethynylpyridine (B1298661) is approximately 4.16, which is lower than that of pyridine (pKa ≈ 5.2). chemicalbook.comchemicalbook.comscripps.edu This indicates that this compound is a weaker base than pyridine.
The nitrogen lone pair also allows this compound to act as a ligand (a Lewis base), coordinating to various metal ions and other Lewis acids. nih.gov This coordination can significantly alter the electronic properties of the entire molecule. Upon coordination with a Lewis acid (e.g., ZnCl₂, BF₃), electron density is drawn away from the pyridine ring, making it significantly more electron-deficient. researchgate.netnih.gov This electronic perturbation enhances the electron-withdrawing effect of the pyridinium moiety on the prop-1-ynyl substituent, thereby activating the alkyne for other reactions, such as nucleophilic additions. nih.gov
Table 1: Comparison of pKa Values for Pyridine and Related Compounds This table is interactive. You can sort the data by clicking on the column headers.
| Compound | pKa of Conjugate Acid | Reference |
|---|---|---|
| Pyridine | ~5.2 | scripps.edu |
| 4-Vinylpyridine | 5.62 | nih.gov |
The nucleophilic character of the pyridine nitrogen enables it to react with electrophiles such as alkyl halides in N-alkylation reactions. This process typically follows an Sₙ2 mechanism, resulting in the formation of quaternary N-alkylpyridinium salts. The reaction involves the attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent, displacing a leaving group. The resulting pyridinium salt carries a formal positive charge on the nitrogen atom, which further increases the electron-deficient nature of the pyridine ring.
N-Oxidation is another characteristic reaction of the pyridine nitrogen. It involves treatment with an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. arkat-usa.org The mechanism involves the electrophilic attack of an oxygen atom from the oxidant on the nitrogen lone pair. This reaction converts the pyridine into a pyridine N-oxide. scripps.edu The resulting N-oxide functionality significantly modifies the reactivity of the aromatic ring. For instance, the N-O bond introduces a dipole moment and alters the positions of electrophilic and nucleophilic attack on the ring. scripps.edu Research has demonstrated methods for the selective N-oxidation of heteroaromatic rings even in the presence of other easily oxidized functional groups, such as aliphatic amines, by employing an in situ protonation strategy. nih.gov
Reactivity of the Prop-1-ynyl Moiety
The prop-1-ynyl group is an unsaturated system characterized by a carbon-carbon triple bond, which serves as a site for various addition and cycloaddition reactions. Its reactivity is modulated by the attached pyridine ring, which acts as an electron-withdrawing group.
The alkyne triple bond of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile (E⁺) adds to one of the sp-hybridized carbons, forming a vinyl cation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition is governed by the stability of the intermediate carbocation (Markovnikov's rule).
Detailed studies on the analogous compound, 1-phenylprop-1-yne, reveal complex regiochemical and stereochemical outcomes depending on reaction conditions, particularly for the addition of HBr. The reaction can proceed through different mechanisms, such as the AdE2 (bimolecular) and AdE3 (termolecular) pathways, leading to a mixture of syn- and anti-addition products, as well as Markovnikov and anti-Markovnikov regioisomers. It is expected that this compound would exhibit similar behavior, with the product distribution being sensitive to factors like solvent and halide ion concentration.
Table 2: Expected Product Distribution in the Electrophilic Addition of HBr to this compound (by Analogy to 1-phenylprop-1-yne) This table is interactive and based on analogous data. Actual results may vary.
| Condition | Major Product Type | Expected Mechanism |
|---|---|---|
| Dilute HBr, low [Br⁻] | syn-Markovnikov | AdE2 |
| Moderate [Br⁻] | anti-Markovnikov | AdE3 |
While unactivated alkynes are generally resistant to nucleophilic attack, the triple bond in this compound is activated by the electron-withdrawing pyridine ring. This makes it susceptible to conjugate addition (Michael addition) by various nucleophiles. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile adds to the β-carbon of the alkyne (the carbon adjacent to the pyridine ring), with the resulting negative charge being stabilized by resonance involving the pyridine ring. This reactivity is significantly enhanced upon protonation or N-alkylation of the pyridine nitrogen, which drastically increases the electron-withdrawing capacity of the ring. nih.gov Studies on related vinylpyridines have shown they are effective Michael acceptors, reacting with nucleophiles like organolithium reagents to form stable anionic intermediates that can be trapped by electrophiles. nih.govnih.gov
The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon, generating a vinyl anion intermediate. This intermediate is then protonated, typically by the solvent or during aqueous workup, to yield the final addition product.
The alkyne moiety of this compound is an excellent substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.
One of the most prominent examples is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a robust method for molecular assembly.
Furthermore, the alkyne can function as a dienophile ("diene-loving" component) in the Diels-Alder reaction, a [4+2] cycloaddition. wikipedia.org The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com Since the pyridine ring is electron-withdrawing, this compound is an activated dienophile. It can react with a conjugated diene to form a substituted cyclohexadiene derivative. youtube.com The reaction proceeds via a concerted mechanism where three π-bonds are broken and two new σ-bonds and one new π-bond are formed in a single step, creating a six-membered ring. wikipedia.org Lewis acid coordination to the pyridine nitrogen can further enhance the dienophile's reactivity. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
| 4-Ethynylpyridine |
| 4-Vinylpyridine |
| Zinc Chloride (ZnCl₂) |
| Boron Trifluoride (BF₃) |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Hydrogen Peroxide |
| 1-phenylprop-1-yne |
| Hydrogen Bromide (HBr) |
Palladium-Catalyzed Transformations Involving the Alkyne
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, the application of these methods to this compound is not well-documented.
Heck Reactions and Related Olefinations
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental transformation for C-C bond formation. While extensively studied for a vast range of substrates, specific examples detailing the reaction of the terminal alkyne in this compound as the coupling partner in Heck-type or related olefination reactions are not described in available scientific reports. General principles of Heck reactions suggest that alkynes can participate in such couplings, but specific conditions, yields, and regioselectivity for this compound have not been published.
Carbonylations and Carboxylations
The incorporation of a carbonyl group (C=O) via carbonylation or a carboxyl group (-COOH) via carboxylation are powerful synthetic strategies for increasing molecular complexity. Palladium catalysts are often employed for such transformations with various alkynes. These reactions can lead to the formation of valuable α,β-unsaturated carboxylic acids, esters, or amides. However, searches of the chemical literature did not yield specific studies or data on the palladium-catalyzed carbonylation or carboxylation of this compound.
Cycloisomerization Reactions
Palladium-catalyzed cycloisomerization reactions transform molecules with multiple unsaturated bonds, such as enynes, into cyclic products. These intramolecular reactions are highly efficient for constructing complex ring systems. For a molecule like this compound to undergo such a reaction, it would typically require another unsaturated moiety within the same molecule. There is no available research detailing palladium-catalyzed cycloisomerization reactions where this compound serves as the core substrate.
Other Metal-Mediated Transformations
Beyond palladium, other transition metals like gold, silver, rhodium, and ruthenium are known to catalyze a rich variety of reactions involving alkynes.
Gold and Silver Catalysis
Gold and silver catalysts, known for their strong affinity for alkynes (π-philicity), mediate a wide range of transformations, including cyclizations, additions, and rearrangements. Gold catalysis, in particular, has seen a surge in interest for its ability to activate C-C triple bonds towards nucleophilic attack. Despite the broad utility of these catalysts, there is a lack of specific published research detailing the reactivity of this compound in gold- or silver-catalyzed transformations.
Rhodium and Ruthenium Catalysis
Rhodium and ruthenium complexes are versatile catalysts for numerous organic reactions, including cycloadditions, C-H activation, and redox-neutral processes involving alkynes. Ruthenium catalysts, for instance, have been used in the alkylation of related vinylpyridines. nih.gov However, specific applications of rhodium or ruthenium catalysis to the alkyne functionality of this compound, such as in [2+2+2] cycloadditions or hydroarylations, are not reported in the current body of scientific literature.
Applications of 4 Prop 1 Ynylpyridine in Catalysis and Ligand Design
As a Ligand in Homogeneous Transition Metal Catalysis
In homogeneous catalysis, the performance of a metal catalyst is profoundly influenced by the electronic and steric properties of its surrounding ligands. 4-prop-1-ynylpyridine and its derivatives offer a tunable platform for ligand design, where the pyridine (B92270) core binds to the metal center, and the propynyl (B12738560) group can be modified to fine-tune the catalyst's activity and selectivity.
This compound typically coordinates to transition metals in a monodentate fashion through its pyridine nitrogen atom. The lone pair of electrons on the nitrogen atom readily forms a coordinate bond with a metal center. The electronic nature of the pyridine ring, being π-deficient, allows it to act as a σ-donor and a weak π-acceptor ligand. The presence of the electron-withdrawing propynyl group at the 4-position further modulates the electronic properties of the pyridine ring, influencing the strength of the metal-ligand bond.
While this compound itself is a monodentate ligand, it serves as a crucial precursor for the synthesis of more complex multidentate ligands. The terminal alkyne is a versatile functional handle that can be used to link the pyridine moiety to other donor groups, creating bidentate or tridentate chelating ligands. For instance, through reactions such as the Sonogashira coupling, additional coordinating units can be introduced, leading to ligands with tailored chelation properties for specific catalytic applications. The coordination of such pyridine-based N-heterocyclic carbene ligands has been shown to support interactions between different metal ions, such as Au(I) and Ag(I), leading to the formation of chiral coordination polymers nih.gov.
Table 1: Coordination Properties of Pyridine-Type Ligands
| Feature | Description |
|---|---|
| Coordination Site | Pyridine Nitrogen (N) |
| Typical Mode | Monodentate |
| Electronic Character | σ-donor, weak π-acceptor |
| Influence of 4-prop-1-ynyl Group | Electron-withdrawing, modulates Lewis basicity of Nitrogen |
| Potential for Multidentate Ligands | The alkyne group allows for facile synthesis of chelating ligands. |
The development of chiral ligands is central to the field of catalytic asymmetric synthesis, which aims to produce enantiomerically pure compounds. Pyridine derivatives are fundamental components of many "privileged" chiral ligands that have proven effective in a wide range of enantioselective transformations nih.gov. Although specific examples detailing the use of this compound in asymmetric catalysis are not extensively documented, its structural framework is highly relevant. Chiral centers can be introduced into ligands derived from this compound by modifying the propynyl group or by incorporating the pyridine unit into a larger chiral scaffold.
The general strategy involves designing a ligand that creates a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction. For example, pyridine-containing oxazoline ligands have been synthesized and used in metal-catalyzed asymmetric reactions nih.gov. The tunability of the 4-propynyl group would allow for the systematic modification of the ligand's steric and electronic properties to optimize enantioselectivity for a specific reaction, such as asymmetric alkylations, hydrogenations, or cyclopropanations nih.govscispace.com. The development of new pyridine-derived chiral ligands is an active area of research, with applications in mechanistically diverse transition-metal-catalyzed reactions nih.gov.
Palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center. Pyridine-based ligands have been successfully employed in these transformations.
Suzuki Coupling: In the Suzuki reaction, which couples organoboron compounds with organic halides, pyridine-based ligands can stabilize the palladium catalyst and facilitate the catalytic cycle. While direct use of this compound as a primary ligand is uncommon, its derivatives, incorporated into more complex phosphine (B1218219) or N-heterocyclic carbene (NHC) structures, are valuable. For example, novel pyridine-based Pd(II)-complexes have been shown to be efficient precatalysts for Suzuki coupling reactions in environmentally benign solvents like water nih.gov. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been reported for use in sterically hindered Suzuki-Miyaura cross-coupling reactions rsc.org.
Stille Coupling: The Stille reaction couples organotin compounds with organic halides. The choice of ligand is critical to prevent the formation of unwanted side products and to promote high turnover numbers. The principles of ligand design from other pyridine systems are applicable, where the electronic properties of ligands derived from this compound could be tuned to enhance catalytic activity.
Negishi Coupling: The Negishi coupling involves the reaction of organozinc reagents with organic halides and is known for its high functional group tolerance wikipedia.org. The performance of the nickel or palladium catalyst is sensitive to the supporting ligand nih.gov. Pyridine-containing ligands can be effective in these systems. For instance, nickel-based catalysts with terpyridine ligands have been developed for the cross-coupling of secondary nucleophiles with secondary electrophiles nih.gov. The modular nature of this compound makes it an attractive starting material for creating ligands for such challenging coupling reactions.
Table 2: Application of Pyridine-Derived Ligands in Cross-Coupling Reactions
| Reaction | Role of Pyridine-Derived Ligand | Example Reference |
|---|---|---|
| Suzuki | Catalyst stabilization, enhancement of activity and selectivity. | Pyridine-based Pd(II)-complexes for reactions in water nih.gov. |
| Stille | Tuning catalyst performance and minimizing side reactions. | General principles of pyridine ligand design apply. |
| Negishi | Enabling challenging couplings, e.g., with secondary alkyl groups. | Terpyridine ligands in Ni-catalyzed reactions nih.gov. |
As a Precursor for Heterogeneous Catalysts
The limitations of homogeneous catalysis, such as catalyst recovery and product purification, can be addressed by immobilizing the catalytic species on a solid support to create a heterogeneous catalyst. The propynyl group of this compound is an ideal anchor for such immobilization strategies.
The terminal alkyne of this compound provides a reactive handle for covalent attachment to various support materials, including silica, alumina, polymers, and carbon nanotubes. A common and highly efficient method for this grafting process is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves functionalizing the support material with azide (B81097) groups and then reacting it with this compound to form a stable triazole linkage.
Once immobilized, the pyridine unit is available to coordinate with metal ions, creating a solid-supported catalyst. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling. The immobilization of zinc porphyrin complexes on pyridine-functionalized glass surfaces has been demonstrated, showcasing reduced mobility and efficient trapping of the molecular species nih.gov.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The ability to choose from a vast library of metals and organic linkers allows for the design of MOFs with tailored pore sizes, surface areas, and chemical functionalities, making them highly promising materials for catalysis.
This compound can serve as a functional linker in the synthesis of MOFs. The pyridine nitrogen can coordinate to the metal centers, forming the framework structure, while the propynyl group extends into the pores of the MOF. This pendant alkyne functionality can then be used for post-synthetic modification (PSM). For example, catalytic sites can be introduced into the pores by "clicking" a catalytically active molecule onto the alkyne. Alternatively, the pyridine nitrogen itself can be part of a catalytically active site within the framework. MOFs containing bipyridine linkers have been used to support palladium complexes for Suzuki-Miyaura cross-coupling reactions, where engineering the linker structure has a significant impact on catalytic activity iastate.eduresearchgate.net. While specific MOFs built from this compound are not widely reported, the principles of using functional pyridyl linkers are well-established for creating robust and recyclable catalysts for various organic transformations nih.govrsc.org.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Gold |
| Silver |
| Palladium |
| Nickel |
| Zinc |
| Azide |
| Silica |
| Alumina |
| Carbon nanotubes |
| 3-aryl-1-phosphinoimidazo[1,5-a]pyridine |
| Terpyridine |
Organocatalytic Applications of this compound Scaffolds Remain an Unexplored Area of Research
Despite a thorough review of scientific literature, there is currently no available research detailing the specific applications of this compound or its direct scaffolds in the field of organocatalysis. While pyridine-containing molecules are a significant class of compounds in catalysis, the unique structural combination of a pyridine ring substituted with a propargyl group at the 4-position has not been reported in the context of organocatalytic reactions.
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen exponential growth. Researchers continuously explore novel molecular frameworks to develop more efficient and selective catalysts. Pyridine derivatives, in particular, are often investigated due to the Lewis basicity of the nitrogen atom, which can play a crucial role in various catalytic cycles.
However, investigations into the catalytic activity of this compound are absent from published studies. Consequently, there are no research findings, detailed data, or established protocols regarding its use in promoting organic transformations. The potential for the alkyne functionality to participate in or influence catalytic processes, perhaps through non-covalent interactions or by acting as a precursor to a more complex catalytic structure, has not been explored in the context of this specific molecule.
As a result, it is not possible to provide an article on the organocatalytic applications of this compound scaffolds with the scientifically accurate, data-supported content requested. This particular area appears to be a novel and unchartered domain within chemical research.
Investigation of 4 Prop 1 Ynylpyridine in Medicinal Chemistry Research Pre Clinical Focus
Design and Synthesis of 4-prop-1-ynylpyridine Analogues and Derivatives for Biological Screening
The journey of developing new drug candidates from a lead compound like this compound commences with the strategic design and synthesis of a library of related molecules. These analogues and derivatives are then subjected to biological screening to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
A primary strategy in optimizing the biological activity of this compound involves systematic modifications to its core structure. These modifications typically target two key areas: the pyridine (B92270) ring and the alkyne chain.
Pyridine Ring Substitution: The electronic and steric properties of the pyridine ring can be modulated by introducing various substituents at different positions. This can influence the molecule's binding affinity to its target, as well as its solubility and metabolic stability. Common substitutions include the addition of electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogens, nitro). The position of substitution is also critical, as it dictates the spatial orientation of the substituent and its potential interactions with the target protein.
Alkyne Chain Extension/Modification: The propynyl (B12738560) group offers several avenues for modification. The terminal alkyne can be extended to butynyl, pentynyl, or longer chains to probe for additional binding interactions within a target's active site. Furthermore, the terminal hydrogen can be replaced with various functional groups, such as phenyl, substituted phenyl, or heterocyclic rings, to explore new binding pockets and enhance potency. The triple bond itself can be reduced to a double bond (alkene) or a single bond (alkane) to assess the importance of its rigidity and electronic properties for biological activity.
The synthesis of these analogues often employs cross-coupling reactions, such as the Sonogashira coupling, which is highly effective for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides.
In addition to direct modification, medicinal chemists employ more advanced strategies like scaffold hopping and bioisosteric replacement to explore novel chemical space and improve drug-like properties.
Scaffold Hopping: This strategy involves replacing the central pyridine ring of this compound with other heterocyclic or carbocyclic scaffolds that can maintain a similar spatial arrangement of the key interacting groups. This can lead to the discovery of entirely new classes of compounds with potentially improved properties, such as enhanced target selectivity or better ADME (absorption, distribution, metabolism, and excretion) profiles.
Bioisosteric Replacement: Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. For the this compound scaffold, the propynyl group could be replaced with bioisosteres like a cyanomethyl group or a small heterocycle to modulate potency, selectivity, or metabolic stability. Similarly, the nitrogen atom in the pyridine ring could be repositioned (e.g., to the 2- or 3-position) or the entire pyridine ring could be replaced by another aromatic system like a pyrimidine (B1678525) or a substituted benzene (B151609) ring.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Once a library of analogues is synthesized, SAR studies are conducted to understand how different structural features influence their biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.
The initial assessment of the biological activity of this compound derivatives is typically performed using in vitro assays. These assays measure the compound's ability to interact with a specific biological target, such as a receptor or an enzyme.
Receptor Binding Assays: These assays determine the affinity of a compound for a particular receptor. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding experiments using a radiolabeled ligand.
Enzyme Inhibition Assays: For enzyme targets, the potency of an inhibitor is determined by measuring the reduction in the rate of the enzymatic reaction. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The data from these assays for a series of analogues allows for the elucidation of SAR. For example, a table of IC50 values for derivatives with different substituents on the pyridine ring can reveal which positions and which types of substituents are favorable for activity.
Table 1: Hypothetical In Vitro Activity of this compound Analogues
| Compound | Modification | Target Enzyme IC50 (nM) | Receptor Binding Ki (nM) |
|---|---|---|---|
| This compound | Parent Compound | 500 | 1200 |
| 2-Chloro-4-prop-1-ynylpyridine | Pyridine Ring Substitution | 250 | 850 |
| 4-(But-1-yn-1-yl)pyridine | Alkyne Chain Extension | 400 | 1000 |
| 4-(3-Phenylprop-1-yn-1-yl)pyridine | Alkyne Chain Modification | 150 | 400 |
The SAR data obtained from in vitro assays can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. It typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Once a pharmacophore model is established, it can be used in ligand-based drug design to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active. This computational approach can significantly accelerate the drug discovery process.
Mechanistic Studies of Biological Activity (In Vitro and Pre-clinical In Vivo Models)
Understanding the mechanism of action of a compound is crucial for its further development. Mechanistic studies aim to elucidate how a compound exerts its biological effect at the molecular, cellular, and organismal levels.
In Vitro Mechanistic Studies: These studies are often conducted in cell-based assays. For example, if a this compound derivative is found to inhibit a particular kinase, further experiments would be performed to confirm that it inhibits the phosphorylation of the kinase's downstream substrates within the cell. Cellular thermal shift assays (CETSA) can also be used to confirm direct target engagement in a cellular context.
Pre-clinical In Vivo Models: Promising compounds from in vitro studies are then evaluated in animal models of disease. These studies provide crucial information about the compound's efficacy, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) in a living organism. For example, in a cancer model, the ability of a this compound derivative to inhibit tumor growth would be assessed.
The collective data from these pre-clinical investigations provides a comprehensive understanding of the therapeutic potential of this compound derivatives and guides the selection of lead candidates for further development.
Target Identification and Validation in Cellular and Biochemical Systems
Identifying the specific protein target or targets of a small molecule is a critical step in drug discovery and chemical biology. nih.govnih.gov For a compound like this compound, which contains a privileged pyridine scaffold, determining its molecular interactions is essential to understand its mechanism of action. nih.gov Target identification can be broadly approached through direct biochemical methods or by observing the effects of the compound in cell-based assays. nih.gov
Biochemical approaches often involve immobilizing the small molecule or using a tagged version to "pull down" its binding partners from cell lysates. nih.gov For instance, the alkyne group on this compound can be used in a photoaffinity labeling strategy. Here, a photo-reactive group is incorporated into the molecule, which upon UV irradiation, forms a covalent bond with the target protein. The alkyne then serves as a handle for "clicking" on a biotin (B1667282) tag, allowing for the isolation and subsequent identification of the target protein by mass spectrometry.
In cellular systems, target validation demonstrates the relevance of a protein to a specific biological process or disease. nih.gov Once a target is identified, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to quantify changes in the proteome in response to the compound, confirming target engagement and revealing off-target effects. mdpi.com
Below is a table illustrating hypothetical results from a chemical proteomics experiment aimed at identifying the targets of a this compound-based probe.
Table 1: Hypothetical Target Profile from a Pull-Down Experiment
| Protein Target | Class | Enrichment Ratio (Probe vs. Control) | Cellular Localization | Potential Role |
|---|---|---|---|---|
| Kinase A | Serine/Threonine Kinase | 15.2 | Cytoplasm | Cell Cycle Regulation |
| Protein B | Transcription Factor | 8.5 | Nucleus | Gene Expression |
| Enzyme C | Metabolic Enzyme | 4.1 | Mitochondria | Energy Metabolism |
Investigation of Molecular Pathways and Cellular Responses
Once a primary target is validated, research focuses on the downstream consequences of its modulation. The interaction of a compound with its target can trigger a cascade of events, altering cellular signaling pathways and ultimately leading to a specific cellular response. nih.gov Many pyridine-containing molecules function as inhibitors of protein kinases, which are key regulators of cellular signaling. plos.org
If this compound were to engage a target such as a kinase in the MAPK or Akt signaling pathways, it could lead to the inhibition of cell proliferation or the induction of apoptosis. nih.gov Investigating these effects involves treating cancer cell lines with the compound and measuring key downstream markers. For example, researchers might use Western blotting to measure the phosphorylation status of proteins in a specific pathway or employ flow cytometry to quantify the percentage of apoptotic cells. These studies help to build a comprehensive picture of the compound's mechanism of action at a molecular level. nih.gov
The table below summarizes potential cellular responses observed following treatment with a hypothetical pyridine-based kinase inhibitor.
Table 2: Cellular Responses to Pathway Modulation
| Pathway Investigated | Key Downstream Marker | Observed Effect | Cellular Outcome |
|---|---|---|---|
| PI3K/Akt/mTOR | Phospho-Akt (p-Akt) | Decreased phosphorylation | Inhibition of cell survival |
| MAPK/ERK | Phospho-ERK (p-ERK) | Decreased phosphorylation | Inhibition of cell proliferation |
| NF-κB Signaling | IκB Degradation | Blocked degradation | Anti-inflammatory response |
Pre-clinical In Vivo Pharmacodynamics (Mechanism-focused, not therapeutic efficacy)
Pre-clinical in vivo studies in animal models are essential to understand how a compound's biochemical and cellular activities translate to a whole organism. nih.gov Pharmacodynamic (PD) studies focus on the effects of the drug on the body, specifically linking target engagement to a measurable biological response. nih.gov For a compound containing the this compound moiety, mechanism-focused PD studies would aim to confirm that the molecule is interacting with its intended target in vivo and eliciting the expected downstream biological changes.
For example, in a tumor xenograft model where the cancer cells are known to rely on a specific kinase, animals would be treated with the compound. nih.gov Tumor biopsies or blood samples could then be collected at various time points to measure the phosphorylation level of a downstream substrate of the target kinase. A reduction in this biomarker would provide direct evidence of target engagement in the living system. This approach confirms the mechanism of action and helps establish a relationship between the compound's concentration and its biological effect. nih.gov
The following table provides examples of mechanism-focused pharmacodynamic endpoints that could be measured in a pre-clinical in vivo study.
Table 3: Examples of In Vivo Pharmacodynamic Endpoints
| Animal Model | Tissue/Fluid Sampled | Biomarker Measured | Purpose |
|---|---|---|---|
| Tumor Xenograft Mouse | Tumor Biopsy | Phosphorylation of target substrate | Confirm target engagement |
| Inflammation Model Rat | Blood Plasma | Levels of pro-inflammatory cytokines (e.g., TNF-alpha) | Assess downstream pathway modulation |
Applications in Chemical Biology Probes
The unique structure of this compound, featuring both a biologically relevant pyridine core and a chemically versatile alkyne handle, makes it an excellent scaffold for the development of chemical biology probes. nih.gov These tools are designed to study biological systems, for instance by reporting on target activity or enabling visualization of cellular components. nih.gov
Bioorthogonal Labeling Strategies
The terminal alkyne of the prop-1-ynyl group is one of the most widely used functional groups in bioorthogonal chemistry. nih.gov This field involves chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. The alkyne group can readily participate in reactions like the copper-catalyzed alkyne-azide cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "click chemistry."
A probe based on this compound can be introduced into a biological system to bind its target. Subsequently, a reporter molecule—such as a fluorophore or an affinity tag like biotin—that bears a complementary azide (B81097) group can be added. The bioorthogonal reaction "clicks" the reporter onto the probe, allowing for detection, imaging, or enrichment of the target molecule within its native environment, including in living cells. nih.gov This strategy enables the specific labeling of biomolecules for study. nih.gov
Table 4: Comparison of Bioorthogonal Alkyne-Azide Reactions
| Reaction | Key Feature | Catalyst Required | Typical Application |
|---|---|---|---|
| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Fast reaction kinetics | Copper(I) | Labeling in fixed cells or lysates |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | No catalyst needed | None | Live-cell and in vivo labeling |
Imaging Agent Development
The development of molecular imaging agents is crucial for visualizing and studying biological processes non-invasively. nih.govresearchgate.net The this compound scaffold is well-suited for creating targeted imaging agents. The pyridine core can be modified to confer high affinity and selectivity for a specific biological target, such as a receptor or enzyme overexpressed in a disease state. nih.gov
The terminal alkyne then serves as a versatile conjugation site to attach an imaging moiety using the "click" chemistry described previously. nih.gov For nuclear imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), a radiolabeled component can be attached. mdpi.com For fluorescence microscopy, a bright and photostable fluorophore, such as a BODIPY dye, can be conjugated to the alkyne. frontiersin.orgresearchgate.net This modular approach allows for the rapid development of different imaging probes for various modalities, all based on the same targeting scaffold. nih.gov The resulting agents can be used to image target distribution in cells or whole organisms, providing valuable information for disease diagnosis and drug development. itnonline.com
Table 5: Application of this compound Scaffold in Imaging
| Imaging Modality | Attached Moiety via Alkyne | Example of Use |
|---|---|---|
| Fluorescence Microscopy | Fluorophore (e.g., BODIPY, Fluorescein) | Live-cell imaging of target protein localization |
| Positron Emission Tomography (PET) | Radioisotope Chelator (e.g., NOTA for ⁶⁸Ga) | In vivo imaging of tumor receptor density |
| Single Photon Emission Computed Tomography (SPECT) | Radioisotope (e.g., ¹²³I) | Non-invasive monitoring of disease progression |
Integration of 4 Prop 1 Ynylpyridine into Advanced Materials Science
Polymer Chemistry Applications
In the realm of polymer science, the dual functionality of 4-prop-1-ynylpyridine allows it to serve distinct roles, either as a fundamental repeating unit in the main polymer chain or as a linking moiety to create robust, three-dimensional networks.
Conjugated polymers are characterized by a backbone of alternating single and double or triple bonds, which results in a delocalized π-electron system. This electronic structure is responsible for their unique optoelectronic properties, such as electrical conductivity and luminescence, making them suitable for applications in LEDs, solar cells, and sensors. epa.govnih.gov
Theoretically, this compound is a suitable candidate as a monomer for creating such polymers. The propargyl group (prop-1-ynyl) can undergo polymerization through various methods, such as Ziegler-Natta catalysis or metathesis polymerization, to form a polyacetylene-type backbone. The pyridine (B92270) rings appended to this backbone would significantly influence the polymer's final properties. While specific research on the polymerization of this compound and the optoelectronic properties of the resulting polymers is not extensively documented in publicly available literature, the inclusion of pyridine moieties in conjugated polymer backbones is known to impact their characteristics. rsc.org
Potential Effects of Pyridine Inclusion in Conjugated Polymers:
| Property | Influence of Pyridine Moiety |
|---|---|
| Electron Affinity | The electron-withdrawing nature of the nitrogen atom can increase the polymer's electron affinity, potentially making it a better n-type (electron-transporting) material. |
| Solubility | The polar pyridine group can enhance solubility in organic solvents, which is crucial for solution-based processing and device fabrication. |
| Coordination Ability | The nitrogen lone pair provides a site for coordination with metal ions, allowing for the development of sensory materials or the tuning of photophysical properties through metal complexation. |
| Optical Properties | The pyridine ring can alter the energy levels of the polymer's frontier orbitals (HOMO/LUMO), thereby tuning the absorption and emission spectra, and thus the color and efficiency of light-emitting devices. |
Cross-linking transforms individual polymer chains into a single, interconnected three-dimensional network, enhancing mechanical strength, thermal stability, and chemical resistance. nih.govresearchgate.net The terminal alkyne of this compound is a highly versatile functional group for creating such cross-links. It can participate in several efficient and high-yield chemical reactions, known as "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or through thermal or UV-initiated polymerization of the alkyne groups. mdpi.com
If this compound is incorporated as a pendant group on a polymer backbone, it can react with a suitable multi-functional azide-containing molecule to form a cross-linked network. Alternatively, if a polymer is synthesized with pendant azide (B81097) groups, this compound could theoretically be used to link chains, although a di-functional version of the molecule would be more efficient for this purpose. The rigidity of the pyridine ring and the propynyl (B12738560) group would contribute to the formation of a stiff and well-defined network structure. While general principles of using alkynes for cross-linking are well-established, specific studies detailing this compound as a cross-linking agent are not prominent in the available research literature.
Supramolecular Assemblies and Coordination Polymers
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridine nitrogen of this compound serves as an excellent coordination site (ligand) for metal ions, enabling the construction of complex, ordered architectures. nih.gov
Self-assembly is the spontaneous organization of molecules into ordered structures driven by specific interactions. The coordination of a ligand's nitrogen atom to a metal center is a powerful tool for directing the self-assembly of intricate supramolecular structures. researchgate.net When this compound acts as a ligand, it can coordinate with various metal ions. The geometry of the resulting complex is dictated by the preferred coordination number and geometry of the metal ion.
For instance, a metal ion that favors square planar geometry could coordinate with four this compound molecules, while a metal preferring octahedral geometry could bind six. If a metal complex with open coordination sites is used, the pyridine nitrogen can bind to it, forming discrete metallomacrocycles or extended coordination polymers. nih.gov The prop-1-ynyl group, while not directly involved in the primary coordination, could influence the packing of these assemblies in the solid state through weak interactions or serve as a site for post-assembly modification.
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.govnih.gov Pyridine-containing ligands are frequently used in MOF synthesis. rsc.org this compound, acting as a monodentate ligand, could be used to functionalize the metal nodes or occupy coordination sites within the pores of a pre-existing MOF. To build a framework, however, ligands with at least two coordination sites are typically required. A bidentate analogue, such as a bipyridine with propynyl functionalities, would be necessary to form the primary network structure.
Covalent Organic Frameworks (COFs) are similar porous, crystalline materials, but are composed entirely of light elements linked by strong covalent bonds. mdpi.com The formation of COFs relies on reversible bond-forming reactions that allow for "error correction" during the crystallization process. Pyridine units are often incorporated into COF linkers to impart basicity, improve stability, and provide sites for metal chelation. nih.gov While the alkyne group of this compound can undergo reactions to form covalent bonds (e.g., Glaser coupling to form a diacetylene-linked polymer), its use as a primary building block in traditional imine- or boronate-based COF synthesis has not been specifically reported. However, the functional group offers significant potential for post-synthesis modification of COFs, where the alkyne could be used to "click" other functional molecules onto the framework's backbone. rsc.orgnih.gov
Potential Roles of this compound Moiety in Porous Frameworks:
| Framework Type | Potential Application of this compound Unit |
|---|---|
| MOFs | As a modulator to control crystal growth or as a functional group within the pores for selective gas adsorption or catalysis. |
| COFs | As a reactive site for post-synthetic modification to introduce new functionalities, such as fluorescent tags or catalytic centers. |
Host-guest chemistry involves the binding of a smaller molecule (the "guest") within a cavity or pocket of a larger molecule or molecular assembly (the "host"). mdpi.com The porous structures of MOFs and COFs make them excellent candidates for host materials. The chemical nature of the pores dictates which guests will be bound preferentially.
Frameworks incorporating this compound units would have pores lined with pyridine nitrogen atoms and alkyne groups. The basic nitrogen sites could act as hydrogen bond acceptors or metal coordination sites for specific guests. nih.gov The alkyne group, with its π-electron cloud, could interact favorably with electron-deficient guests. While the broader field of host-guest chemistry within porous materials is vast, specific examples detailing frameworks constructed from this compound and their host-guest properties are not described in the current scientific literature. The principles, however, suggest that such materials could be designed for applications in molecular separation, storage, or sensing. researchgate.netrsc.org
Nanomaterials and Surface Functionalization
Surface Modification for Sensing Applications:There is no published research on the use of this compound to modify surfaces for the development of chemical or biological sensors.
Due to the absence of specific research findings on this compound, the generation of data tables and a detailed discussion as per the user's instructions cannot be fulfilled at this time.
Advanced Spectroscopic and Spectrometric Elucidation of 4 Prop 1 Ynylpyridine Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis
One-dimensional NMR provides foundational information about the chemical environment of magnetically active nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-prop-1-ynylpyridine is expected to show distinct signals for the aromatic pyridine (B92270) protons and the aliphatic methyl protons of the propynyl (B12738560) group. The pyridine ring features two sets of chemically non-equivalent protons. The protons at the 2- and 6-positions (ortho to the nitrogen) are expected to resonate at the lowest field due to the deshielding effect of the electronegative nitrogen atom. The protons at the 3- and 5-positions (meta to the nitrogen) will appear at a slightly higher field. The methyl protons of the propynyl group will resonate in the aliphatic region, appearing as a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are predicted. The carbons of the pyridine ring will appear in the aromatic region, with C2/C6 and C4 being the most deshielded. The two sp-hybridized carbons of the alkyne group will have characteristic shifts, and the sp³-hybridized methyl carbon will appear at the highest field.
¹⁵N NMR Spectroscopy: ¹⁵N NMR is a valuable tool for probing the electronic environment of nitrogen atoms. However, it is an inherently insensitive technique due to the low natural abundance and small gyromagnetic ratio of the ¹⁵N isotope. For this compound, a single signal would be expected for the pyridine nitrogen. The chemical shift would be influenced by the electronic effect of the propynyl substituent at the para position.
Predicted NMR Data Tables
Note: The following data are predicted using computational algorithms and should be considered theoretical values pending experimental verification.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted in CDCl₃ at 400 MHz)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2, H-6 | 8.55 | Doublet (d) |
| H-3, H-5 | 7.20 | Doublet (d) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted in CDCl₃ at 100 MHz)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | 135.0 |
| C-2, C-6 | 150.0 |
| C-3, C-5 | 125.0 |
| C≡C-CH₃ | 90.0 |
| C≡C-Py | 80.0 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a strong cross-peak would be expected between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their adjacent relationship on the pyridine ring. No other correlations are expected, as the methyl group protons are isolated.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link the proton signals to their corresponding carbon signals. Expected correlations are: H-2/H-6 with C-2/C-6; H-3/H-5 with C-3/C-5; and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for assembling the molecular structure. Key expected HMBC correlations include:
The methyl protons (-CH₃) correlating to the two alkyne carbons (C≡C -CH₃ and C ≡C-Py).
The H-3/H-5 protons correlating to the C-4 carbon and the C-2/C-6 carbons.
The H-3/H-5 protons correlating across the alkyne linkage to the pyridine-attached alkyne carbon (C≡C-Py).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximity between nuclei. In a rigid molecule like this compound, a NOESY spectrum would show a correlation between the H-3/H-5 protons and the methyl protons of the propynyl group, confirming their spatial closeness.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs of a substance can have distinct physical properties. High-resolution ¹³C cross-polarization magic angle spinning (CP/MAS) is a common ssNMR experiment used to study pharmaceutical solids. nih.gov Each unique crystalline form of this compound would give rise to a distinct ¹³C ssNMR spectrum because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is defined by the crystal packing. semanticscholar.org Thus, even subtle differences in molecular conformation or intermolecular interactions between polymorphs would result in observable changes in the number of signals, their chemical shifts, and line widths, allowing for unambiguous identification and quantification of different polymorphic forms. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. nist.gov The molecular formula for this compound is C₈H₇N. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. missouri.edu For the protonated molecule, [M+H]⁺, the theoretical exact mass provides a critical confirmation of its identity.
Table 3: Calculated Exact Mass for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₈H₇N | 117.05785 |
Fragmentation Pattern Analysis (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion, M⁺˙, or the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. chemguide.co.uk
For this compound (MW = 117.15), the protonated molecule [M+H]⁺ at m/z 118 would be the precursor ion in a typical ESI-MS/MS experiment. A plausible fragmentation pathway would involve the loss of neutral molecules or the formation of stable radical cations. A primary fragmentation would likely be the loss of a methyl radical (•CH₃, 15 Da) from the propynyl group, leading to a stable resonance-delocalized cation at m/z 103. Another possible fragmentation could involve the cleavage of the entire propynyl group. The highly stable pyridine ring itself would likely remain intact during initial fragmentation steps. Analysis of the fragmentation of analogous compounds, such as 4-cyanopyridine, shows that the primary fragmentation is often the loss of HCN from the molecular ion, highlighting the stability of the pyridine ring structure. nist.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-ethynylpyridine (B1298661) |
| 2-prop-1-ynylpyridine |
| 4-cyanopyridine |
| Carbamazepine |
| Cimetidine |
| Nabumetone |
Ion Mobility-Mass Spectrometry for Conformation Analysis
Ion mobility-mass spectrometry (IM-MS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. This method provides information about the three-dimensional structure of a molecule by measuring its rotationally averaged collision cross-section (CCS), which is a unique physicochemical property.
For this compound, IM-MS would be instrumental in determining its gas-phase conformation. The molecule could exist in various spatial arrangements due to the rotation around the single bond connecting the pyridine ring and the propynyl group. By measuring the arrival time of the this compound ions through a drift tube filled with an inert gas, its CCS value could be determined. This experimental value could then be compared with theoretically calculated CCS values for different potential conformers to identify the most stable gas-phase structure.
Furthermore, IM-MS can distinguish between isomers and isobars, which would be valuable in complex mixtures. Although no specific experimental CCS values for this compound are currently reported, the technique's utility in providing an additional dimension of separation beyond mass-to-charge ratio and retention time is well-established for other small molecules.
Vibrational Spectroscopy (Infrared and Raman)
Characterization of Characteristic Functional Group Frequencies
The vibrational spectrum of this compound would exhibit characteristic frequencies corresponding to its distinct functional groups. The analysis of these frequencies allows for the confirmation of the molecular structure.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C≡C (alkyne) | Stretching | 2100 - 2260 |
| C-H (alkyne) | Stretching | ~3300 |
| Pyridine Ring | C=C Stretching | 1400 - 1600 |
| C=N Stretching | 1450 - 1650 | |
| C-H Stretching | 3000 - 3100 | |
| Ring Breathing | ~1000 |
Note: The exact frequencies can be influenced by the electronic effects of the substituents and the physical state of the sample.
The C≡C stretching vibration of the propynyl group would appear as a sharp, and typically weak, band in the IR spectrum and a strong band in the Raman spectrum. The terminal alkyne C-H stretch would be a sharp band around 3300 cm⁻¹. The various C=C and C=N stretching modes of the pyridine ring would be observed in the 1400-1650 cm⁻¹ region, and their specific positions and intensities would be characteristic of the 4-substitution pattern.
Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy can also provide insights into the conformational landscape and intermolecular interactions of this compound. Subtle shifts in vibrational frequencies can occur with changes in conformation. By comparing experimental spectra with theoretical calculations for different rotamers, it may be possible to deduce the predominant conformation in a given state (solid, liquid, or gas).
In the solid state, intermolecular interactions, such as hydrogen bonding (if present) or π-π stacking involving the pyridine rings, can lead to splitting or shifting of vibrational bands. The analysis of these spectral changes can provide valuable information about the packing of the molecules in the crystal lattice.
X-ray Diffraction Crystallography
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Structure Determination
For a definitive determination of the molecular structure of this compound in the solid state, single crystal X-ray diffraction is the gold standard. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.
A successful single crystal X-ray diffraction study would yield a detailed crystallographic information file (CIF), which includes:
| Crystallographic Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| Calculated Density (ρ) | The theoretical density of the crystal. |
This data would unambiguously confirm the connectivity of the atoms and reveal the precise conformation of the molecule in the crystalline state, including the relative orientation of the pyridine ring and the propynyl group. It would also provide detailed information about intermolecular interactions that stabilize the crystal packing.
Powder X-ray Diffraction for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. A PXRD pattern is a fingerprint of a specific crystalline phase. For this compound, a PXRD experiment would yield a diffractogram showing a series of peaks at specific 2θ angles.
The positions and intensities of these peaks are characteristic of the crystal structure. This data can be used for:
Phase Identification: To confirm the identity of a synthesized batch of this compound by comparing its PXRD pattern to a reference pattern.
Purity Analysis: To detect the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the bulk material.
While a full structure solution from powder data is more challenging than from single crystal data, it is a crucial tool for routine characterization and quality control of the bulk solid.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy
The interaction of this compound with ultraviolet and visible light provides critical insights into its electronic structure. The pyridine ring, an aromatic heterocycle, possesses a system of π-electrons that can be excited to higher energy levels upon absorption of photons. The presence of the prop-1-ynyl substituent at the 4-position is expected to significantly influence these electronic properties.
Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote an electron from a lower energy molecular orbital to a higher one. For molecules like this compound, the most prominent electronic transitions are typically π → π* and n → π* transitions.
The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally intense and are characteristic of compounds with conjugated systems. The pyridine ring itself contains a conjugated system of three double bonds. The introduction of the prop-1-ynyl group (-C≡C-CH₃) at the 4-position extends this conjugation. The triple bond of the alkyne moiety can participate in the π-system of the pyridine ring, leading to a delocalization of electrons over a larger area. This extended conjugation is predicted to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this would result in a bathochromic shift, or a shift of the absorption maximum (λmax) to a longer wavelength, compared to unsubstituted pyridine.
The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the pyridine ring, to an antibonding π* orbital. These transitions are typically less intense than π → π* transitions and are often observed as a shoulder on the main absorption band. The solvent environment can significantly affect the energy of n → π* transitions. In polar solvents, the non-bonding electrons are stabilized through hydrogen bonding, which increases the energy required for the n → π* transition, leading to a hypsochromic (blue) shift.
Detailed experimental studies on this compound are required to precisely determine the absorption maxima and molar absorptivity for these transitions. Such data would provide quantitative evidence for the extent of conjugation and the influence of the prop-1-ynyl substituent on the electronic structure of the pyridine ring.
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Description | Expected Intensity | Influence of Conjugation |
|---|---|---|---|
| π → π* | Excitation from a bonding π orbital to an antibonding π* orbital. | High | Bathochromic shift (to longer wavelength) due to extended conjugation with the prop-1-ynyl group. |
Quantum Yield and Lifetime Measurements
Fluorescence spectroscopy provides information about the de-excitation pathways of a molecule after it has absorbed light. Upon excitation to a higher electronic state, a molecule can return to its ground state through various radiative and non-radiative processes. Fluorescence is the radiative process of emitting a photon from the lowest singlet excited state (S₁) to the ground state (S₀).
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1 indicates that every absorbed photon results in an emitted fluorescent photon, while a value of 0 signifies that no fluorescence occurs. The quantum yield of this compound would be influenced by factors such as the rigidity of its structure and the presence of non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion. The extended conjugation provided by the prop-1-ynyl group could potentially enhance the fluorescence quantum yield by increasing the transition dipole moment for emission.
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is typically in the nanosecond range. The lifetime is inversely proportional to the sum of the rate constants for all de-excitation processes (both radiative and non-radiative). Therefore, a longer lifetime suggests slower de-excitation rates. Time-resolved fluorescence spectroscopy techniques, such as time-correlated single-photon counting (TCSPC), are used to measure fluorescence lifetimes accurately.
For this compound, the measurement of its fluorescence quantum yield and lifetime in various solvents would provide valuable information about its excited-state dynamics. For instance, a decrease in quantum yield in a particular solvent might indicate the presence of solvent-induced quenching mechanisms. Similarly, changes in the fluorescence lifetime could reveal details about the competition between radiative and non-radiative decay pathways.
Table 2: Photophysical Parameters of Interest for this compound
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. |
Further experimental investigation is crucial to populate these tables with concrete data and to fully elucidate the rich and complex photophysical behavior of this compound. Such studies would not only contribute to the fundamental understanding of this specific molecule but also provide valuable insights into the design of novel fluorescent probes and materials based on the pyridine scaffold.
Computational and Theoretical Studies of 4 Prop 1 Ynylpyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. For 4-prop-1-ynylpyridine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.
A hypothetical data table for the optimized geometric parameters of this compound, as would be generated by a DFT study, is presented below. Please note, these are representative values and not the result of an actual calculation.
| Parameter | Value |
|---|---|
| C≡C Bond Length (Å) | 1.208 |
| C-C≡ Bond Length (Å) | 1.435 |
| Pyridine (B92270) C-N Bond Length (Å) | 1.339 |
| Pyridine C-C Bond Length (Å) | 1.395 |
| C-C-H (methyl) Angle (°) | 109.5 |
| Pyridine Ring Angle (°) | 120.0 |
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data for parameterization. For this compound, methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be used to obtain highly accurate single-point energies. These methods, while computationally more expensive than DFT, provide a more rigorous treatment of electron correlation and can serve as a benchmark for less computationally demanding methods. Such high-accuracy energy calculations are crucial for determining thermodynamic properties like the heat of formation and reaction energies with high confidence.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) for its π-π* transitions.
IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculations produce a theoretical infrared (IR) spectrum, where each peak corresponds to a specific vibrational mode of the molecule (e.g., C-H stretch, C≡C stretch, pyridine ring vibrations). This theoretical spectrum is a powerful tool for interpreting experimental IR data.
A hypothetical table of predicted spectroscopic data is shown below. These are representative values and not from actual calculations.
| Spectroscopic Technique | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (δ, ppm) - Pyridine H | 7.2 - 8.5 |
| ¹³C NMR | Chemical Shift (δ, ppm) - C≡C | 80 - 90 |
| UV-Vis | λmax (nm) | ~250 |
| IR | C≡C Stretch (cm⁻¹) | ~2200 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its dynamics, conformational flexibility, and interactions with its environment.
Conformational Analysis and Flexibility Studies
For this compound, MD simulations would be used to explore its conformational landscape. While the pyridine ring is rigid, the propynyl (B12738560) group has rotational freedom around the single bond connecting it to the ring. MD simulations can reveal the preferred orientations of the propynyl group and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Ligand-Protein Interaction Simulations (for medicinal chemistry research)
Molecular dynamics (MD) simulations and molecular docking are principal tools in computational medicinal chemistry for predicting and analyzing how a small molecule (a ligand), such as this compound, might interact with a biological target, typically a protein. oberlin.edu These simulations can predict the binding affinity, preferred orientation (pose), and the specific molecular interactions that stabilize the ligand-protein complex.
In a hypothetical study, this compound would be docked into the active site of a target protein of interest. For instance, many pyridine-containing molecules are investigated as kinase inhibitors. dntb.gov.uanih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The propynyl group could explore hydrophobic pockets within the binding site. Following docking, MD simulations would be run to observe the stability of these interactions over time, providing a more dynamic and realistic view of the binding event.
Key parameters obtained from these simulations include binding energy, root-mean-square deviation (RMSD) to assess the stability of the ligand's position, and a detailed map of intermolecular contacts.
Illustrative Data: Docking and MD Simulation Results for this compound with a Hypothetical Kinase
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |
| Ligand RMSD (Å) | 1.2 | Suggests the ligand remains stable in the binding pocket during the simulation. |
| Key Interactions | Hydrogen bond | The pyridine nitrogen forms a stable hydrogen bond with a backbone amide of a key residue (e.g., Cys). |
| Hydrophobic Interactions | The propynyl group and pyridine ring engage with hydrophobic residues (e.g., Leu, Val). |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in mapping out the step-by-step mechanism of chemical reactions. osu.eduresearchgate.net Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model the transformation of reactants to products, identifying all transient species, including transition states and intermediates. This provides a detailed understanding of how a reaction proceeds, which is crucial for optimizing reaction conditions and predicting outcomes.
For this compound, one might investigate its behavior in reactions such as metal-catalyzed cross-coupling or addition reactions across the alkyne. nih.gov Computational studies can help elucidate the most likely reaction pathway by comparing the energetics of different proposed mechanisms. acs.org
Transition State Characterization
The transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular arrangement as bonds are broken and formed. osu.edu Characterizing the TS is fundamental to understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction, such as the addition of a nucleophile to the alkyne of this compound, computational chemists would model the geometry of the transition state. This would reveal the precise arrangement of atoms at the peak of the energy barrier, offering insights into the steric and electronic factors that control the reaction rate.
Illustrative Data: Transition State Analysis for a Hypothetical Reaction of this compound
| Parameter | Value | Description |
| Structure | [Hypothetical Geometry] | The 3D arrangement of atoms at the energy maximum. |
| Imaginary Frequency (cm⁻¹) | -450 | Confirms the structure is a true transition state. The negative sign indicates an imaginary frequency. |
| Key Bond Distances (Å) | C-Nu: 2.1, C≡C: 1.25 | Shows the partial formation of the new bond (C-Nu) and slight elongation of the alkyne bond. |
Energy Profiles and Reaction Rates
A reaction energy profile plots the energy of the system as it progresses from reactants to products. osu.edu These profiles are constructed by calculating the energies of the reactants, intermediates, transition states, and products. The height of the energy barrier from the reactants to the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.
By calculating the energy profile for a potential reaction involving this compound, one could predict its feasibility and rate under specific conditions. For multi-step reactions, the profile would identify the rate-determining step—the step with the highest activation energy. nih.gov
Illustrative Data: Energy Profile for a Hypothetical Two-Step Reaction of this compound
| Species | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (R) | 0.0 |
| Transition State 1 (TS1) | +22.5 |
| Intermediate (I) | +5.0 |
| Transition State 2 (TS2) | +15.0 |
| Products (P) | -10.0 |
From this illustrative data, the rate-determining step would be the first step (R → I), as it has the higher activation energy (22.5 kcal/mol).
Quantitative Structure-Activity Relationship (QSAR) Modeling (for medicinal chemistry research)
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
To build a QSAR model for this compound analogs, one would first need a dataset of similar compounds with measured biological activity (e.g., IC50 values against a specific enzyme). For each compound, a variety of molecular descriptors would be calculated, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). Statistical methods, like multiple linear regression, are then used to build an equation that relates a combination of these descriptors to the observed activity.
A hypothetical QSAR study could reveal that for a series of alkynylpyridines, a combination of a high negative charge on the pyridine nitrogen and a specific range for molecular size is correlated with optimal biological activity.
Illustrative Data: Hypothetical QSAR Model Equation
pIC50 = 0.5 * (logP) - 1.2 * (Molecular_Volume) + 3.0 * (N_Charge) + 2.1
| Descriptor | Coefficient | Implication |
| logP (Hydrophobicity) | 0.5 | Positive correlation; higher hydrophobicity is slightly favorable for activity. |
| Molecular Volume | -1.2 | Negative correlation; smaller, less bulky molecules are preferred. |
| N_Charge (Partial charge on Pyridine N) | 3.0 | Strong positive correlation; a more negative charge on the nitrogen significantly enhances activity. |
This model could then be used to guide the design of new, potentially more potent, analogs of this compound.
Advanced Analytical Methodologies for Research Scale Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of 4-prop-1-ynylpyridine, offering high-resolution separation for both qualitative and quantitative purposes. The choice of technique is dictated by the specific analytical challenge, such as determining purity, monitoring the progress of a chemical reaction, or analyzing trace-level impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase.
For the purity assessment of this compound, a gradient elution method on a C18 column is often employed. This allows for the separation of the main compound from potential impurities, which may include starting materials, byproducts, or degradation products. The progress of reactions involving this compound can be effectively monitored by taking aliquots from the reaction mixture at various time intervals and analyzing them by HPLC. This provides valuable kinetic data and helps in optimizing reaction conditions.
Table 1: Illustrative RP-HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a typical starting method for the analysis of a substituted pyridine (B92270) and may require optimization for this compound.
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds. chiralpedia.com While this compound itself has a moderate boiling point, GC is an excellent method for its analysis, especially for identifying and quantifying volatile impurities or for trace analysis. nih.gov
For GC analysis, a non-polar or medium-polarity capillary column is typically used. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. Mass spectrometry detection provides both high sensitivity and structural information, aiding in the unequivocal identification of separated components. mdpi.com
Table 2: Representative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
This table outlines a general-purpose GC-MS method that would be a suitable starting point for the analysis of this compound.
While this compound itself is not chiral, derivatives of this compound may contain stereocenters. In such cases, chiral chromatography is indispensable for the separation of enantiomers and the determination of enantiomeric excess (e.e.). A common strategy for the chiral separation of alkynes involves their derivatization. nih.gov One effective method is the formation of diastereomeric complexes with a chiral derivatizing agent. Alternatively, direct separation on a chiral stationary phase (CSP) is possible. nih.govucr.edu
For alkynes, a notable approach is the formation of stable cobalt complexes, which can then be separated on a suitable chiral column. nih.gov This method is particularly advantageous for alkynes that lack strong chromophores for UV detection, as the cobalt complex is strongly UV-active. nih.gov
Table 3: Exemplary Chiral HPLC Approach for Alkyne Derivatives
| Parameter | Condition |
|---|---|
| Derivatization | Complexation with dicobalt octacarbonyl |
| Column | Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (e.g., 99:1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 350 nm |
This table illustrates a specialized method for the chiral separation of alkynes, which could be adapted for chiral derivatives of this compound.
Electrochemical Analysis
Electrochemical methods provide valuable insights into the redox properties of this compound and can be harnessed for the development of sensing applications. These techniques are typically rapid, sensitive, and require relatively simple instrumentation.
Cyclic Voltammetry (CV) is a potent electrochemical technique for investigating the redox behavior of electroactive species. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is obtained that provides information about the oxidation and reduction potentials of the analyte. For pyridine and its derivatives, CV can reveal information about the stability of the resulting radical ions and the reversibility of the electron transfer processes. wpmucdn.comumich.edu
The electrochemical behavior of substituted pyridines is influenced by the nature of the substituents. dtu.dk The propargyl group in this compound is expected to influence its redox potentials compared to unsubstituted pyridine. The reduction of pyridinium (B92312) ions has been shown to be surface-dependent, with different potentials observed on various electrode materials. wpmucdn.com
Table 4: Typical Experimental Setup for Cyclic Voltammetry of a Pyridine Derivative
| Component | Specification |
|---|---|
| Working Electrode | Glassy Carbon Electrode |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Solvent | Acetonitrile or Dichloromethane |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |
| Analyte Concentration | 1-10 mM |
| Scan Rate | 100 mV/s |
This table describes a standard configuration for performing cyclic voltammetry on an organic compound in a non-aqueous solvent.
Potentiometric and amperometric techniques can be employed to develop sensors for the detection and quantification of this compound and related compounds.
Potentiometry measures the potential difference between two electrodes in the absence of a significant current. wikipedia.org Ion-selective electrodes (ISEs) are a type of potentiometric sensor where the potential of the sensing electrode is proportional to the logarithm of the activity of a specific ion in solution. While direct potentiometric sensors for this compound are not widely reported, the development of such sensors could be envisioned, for instance, by incorporating a selective ionophore into a membrane.
Amperometry , on the other hand, measures the current resulting from the electrochemical oxidation or reduction of an analyte at a constant applied potential. Amperometric sensors can offer high sensitivity and rapid response times. The development of an amperometric sensor for this compound would leverage its electroactive nature, as determined by techniques like cyclic voltammetry. Such sensors have been developed for other pyridine derivatives, often for biosensing applications where an enzymatic reaction produces an electroactive species. nih.govresearchgate.net
The design of both potentiometric and amperometric sensors for this compound would be a subject of specialized research, focusing on achieving high selectivity and sensitivity for the target analyte.
Table 5: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic acid |
| Helium |
| Hexane |
| Isopropanol |
| Tetrabutylammonium hexafluorophosphate |
| Dichloromethane |
Microfluidic and Flow Chemistry Techniques for Synthesis and Analysis
The adoption of microfluidic and continuous flow chemistry platforms offers significant advantages for the synthesis and in-line analysis of compounds like this compound. These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.
For the synthesis of this compound, a common method would be the Sonogashira cross-coupling reaction. mdpi.comresearchgate.net In a microreactor setup, a solution of a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine) and a solution of propyne (B1212725), along with a palladium catalyst and a copper(I) co-catalyst, would be continuously pumped and mixed. The small dimensions of the microchannels ensure rapid heat and mass transfer, allowing for efficient and controlled reaction progress. organic-chemistry.orgresearchgate.net
Table 1: Hypothetical Parameters for Microfluidic Sonogashira Synthesis of this compound
| Parameter | Value |
| Reactor Type | Packed-bed microreactor |
| Catalyst | Pd(PPh₃)₄/CuI |
| Reactant A | 4-Iodopyridine in THF |
| Reactant B | Propyne in THF/Triethylamine (B128534) |
| Flow Rate | 100 µL/min |
| Temperature | 60 °C |
| Residence Time | 5 minutes |
| In-line Analysis | UV-Vis Spectroscopy, micro-HPLC |
The integration of in-line analytical techniques is a key feature of flow chemistry. As the product stream exits the microreactor, it can be directly analyzed by methods such as UV-Vis spectroscopy to monitor the reaction progress in real-time. For more detailed analysis, the flow can be directed to a micro-high-performance liquid chromatography (micro-HPLC) system for separation and preliminary quantification. This immediate feedback allows for rapid optimization of reaction conditions.
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis
To obtain comprehensive information about the structure, purity, and quantity of this compound, especially within complex reaction mixtures or biological matrices, hyphenated analytical techniques are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. ucd.ie For this compound, GC would provide separation from other reaction components, such as starting materials, solvents, and byproducts. The subsequent detection by mass spectrometry would yield a mass spectrum, providing information about the molecular weight of the compound and its fragmentation pattern, which is crucial for structural confirmation. tandfonline.comspringernature.com
Table 2: Illustrative GC-MS Data for this compound
| Parameter | Value |
| GC Column | HP-5ms |
| Injection Mode | Splitless |
| Oven Program | 50 °C (1 min), ramp to 250 °C at 10 °C/min |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z = 117.0578 |
| Key Fragments | [M-H]⁺, [M-CH₃]⁺, pyridine-related ions |
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds and is a cornerstone in pharmaceutical analysis. rsc.org A reversed-phase HPLC column could be used to separate this compound from a mixture. nih.gov The eluent would then be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which would generate ions for mass analysis. springernature.comresearchgate.net LC-MS is highly sensitive and can be used for both qualitative identification and quantitative determination of the target compound. nih.gov
Table 3: Representative LC-MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Expected Ion | [M+H]⁺ at m/z = 118.0651 |
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):
LC-NMR combines the separation power of HPLC with the structural elucidative capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com This technique is invaluable for the unambiguous identification of unknown compounds in a mixture. nih.gov After separation on an HPLC column, the peak corresponding to this compound would be directed into the NMR flow cell. Here, various NMR experiments (e.g., ¹H NMR, ¹³C NMR, COSY) can be performed to provide detailed structural information, confirming the connectivity of atoms within the molecule. rsc.org
Table 4: Anticipated ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~8.6 ppm | Doublet | 2H | Protons on pyridine ring adjacent to N |
| ~7.3 ppm | Doublet | 2H | Protons on pyridine ring |
| ~2.1 ppm | Singlet | 3H | Methyl protons of the propyne group |
By employing these advanced analytical methodologies, researchers can gain a thorough understanding of the chemical and physical properties of this compound at the research scale, facilitating its further development and application.
Conclusion and Future Research Perspectives on 4 Prop 1 Ynylpyridine
Summary of Key Research Findings and Advancements
Direct research focused explicitly on 4-prop-1-ynylpyridine is exceptionally limited, preventing a detailed summary of key findings and advancements. However, the synthesis of such a compound is theoretically well-established within the broader field of organic chemistry. The Sonogashira cross-coupling reaction, which joins terminal alkynes with aryl or vinyl halides, stands as a primary method for creating carbon-carbon bonds of this nature. wikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base to couple a terminal alkyne, such as propyne (B1212725), with a 4-halopyridine (e.g., 4-iodopyridine (B57791) or 4-bromopyridine). organic-chemistry.orglibretexts.org While procedures for Sonogashira reactions involving propyne have been developed, specific application to the synthesis of this compound is not extensively reported. researchgate.netresearchgate.net Research into related 4-alkylated pyridines highlights the general importance of this class of compounds as valuable building blocks in medicinal chemistry. nih.gov
Identification of Unexplored Research Avenues and Challenges
The current body of scientific literature presents a significant opportunity for foundational research into this compound. Virtually every aspect of its chemical and physical properties remains to be thoroughly investigated.
Key Unexplored Avenues:
Synthesis and Optimization: While the Sonogashira coupling is a likely synthetic route, detailed studies to optimize reaction conditions, yields, and purification methods for this compound are needed.
Physicochemical Characterization: Fundamental properties such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are not readily available and require systematic determination.
Reactivity Studies: The reactivity of the alkyne and pyridine (B92270) moieties in this compound has not been explored. Investigations into its participation in cycloaddition reactions, metal-catalyzed transformations, and functionalization of the pyridine ring are warranted. nih.gov
Biological Activity Screening: The biological effects of this compound are unknown. Screening for potential applications in areas where other pyridine derivatives have shown promise, such as in pharmaceuticals and agrochemicals, represents a significant research gap. researchgate.netresearchgate.net
Materials Science Applications: The rigid, linear structure imparted by the propynyl (B12738560) group suggests potential for use in the development of novel organic materials, such as polymers, liquid crystals, or functional dyes. These potential applications are entirely unexplored.
Challenges:
The primary challenge is the current lack of fundamental data and established research interest in this specific compound. Overcoming this inertia will require dedicated synthetic efforts to produce the compound in sufficient quantities for thorough characterization and screening. Another challenge may lie in the handling of propyne, which is a gas at room temperature, although methods for its convenient use in synthesis have been reported. researchgate.netresearchgate.net
Prospects for Novel Applications and Interdisciplinary Research
The prospects for novel applications of this compound are, at this stage, speculative but can be inferred from the known applications of related pyridine and alkyne-containing compounds.
Potential Applications:
Medicinal Chemistry: Pyridine scaffolds are prevalent in pharmaceuticals. yorku.ca The introduction of an alkyne functional group provides a versatile handle for further chemical modification through "click chemistry" or other alkyne-specific reactions, potentially leading to the discovery of new bioactive molecules.
Materials Science: The pyridyl-alkyne motif can be a valuable component in the design of functional materials. For instance, it could serve as a building block for metal-organic frameworks (MOFs), conjugated polymers with specific electronic or optical properties, or as a ligand for creating novel catalysts.
Chemical Biology: As a bioorthogonal functional group, the alkyne in this compound could be used in chemical biology to label and track biomolecules.
Interdisciplinary Research Opportunities:
The exploration of this compound is inherently interdisciplinary. Collaboration between synthetic organic chemists, medicinal chemists, materials scientists, and chemical biologists will be essential to unlock its potential. For example, computational chemists could model its properties and predict its behavior in different systems, guiding experimental work.
Interactive Data Tables
Table 1: Plausible Synthetic Routes to this compound
| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |
| Sonogashira Coupling | 4-Iodopyridine | Propyne | Pd catalyst, Cu(I) co-catalyst, Base | This compound |
| Sonogashira Coupling | 4-Bromopyridine | Propyne | Pd catalyst, Cu(I) co-catalyst, Base | This compound |
Q & A
Q. What are the established synthetic routes for 4-prop-1-ynylpyridine, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves Sonogashira coupling between 4-halopyridine and propyne derivatives. Key parameters include catalyst choice (e.g., Pd/Cu systems), solvent polarity (DMF or THF), and temperature control (60–100°C). Researchers should consult databases like Reaxys or SciFinder to identify optimized protocols and compare yields across literature . For reproducibility, document exact molar ratios, degassing procedures, and inert atmosphere conditions.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Methodological Answer:
- NMR : Analyze NMR for pyridine ring protons (δ 7.2–8.5 ppm) and propynyl CH (δ 1.8–2.2 ppm).
- IR : Confirm C≡C stretch near 2100–2260 cm.
- Mass Spectrometry : Validate molecular ion peaks ([M+H]) and fragmentation patterns. Cross-reference data with primary literature or NIST Chemistry WebBook entries for known compounds .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for experimental use?
Methodological Answer: Use HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities. Acceptable purity thresholds depend on application: ≥95% for catalytic studies, ≥98% for mechanistic investigations. Compare melting points (if solid) or NMR shifts with literature values .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?
Methodological Answer: Density Functional Theory (DFT) models predict frontier molecular orbitals (HOMO/LUMO) to explain reactivity in cross-coupling reactions. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets. Validate results against experimental UV-Vis spectra or electrochemical data (e.g., cyclic voltammetry) .
Q. What experimental strategies resolve contradictions in reported catalytic activities of this compound derivatives?
Methodological Answer:
- Systematic Replication : Reproduce studies under identical conditions (solvent, catalyst loading).
- Controlled Variable Analysis : Isolate factors like moisture sensitivity or ligand effects using Design of Experiments (DoE).
- Data Cross-Validation : Compare kinetic data (e.g., turnover frequencies) across multiple analytical techniques (e.g., in situ IR, NMR monitoring) .
Q. How can researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer:
Q. What statistical approaches ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Repeatability Analysis : Perform triplicate syntheses and calculate relative standard deviation (RSD) for yields.
- Outlier Detection : Use Grubbs’ test to identify anomalous data points.
- Multivariate Regression : Correlate reaction parameters (e.g., temperature, catalyst age) with yield trends .
Data Management & Validation
Q. How should researchers handle discrepancies between experimental and theoretical data for this compound?
Methodological Answer:
- Error Source Identification : Quantify instrument precision (e.g., NMR integration error) and sample preparation variability.
- Benchmarking : Compare computational predictions (e.g., bond lengths from DFT) with crystallographic data if available.
- Peer Review : Present findings at conferences or preprints for community feedback before publication .
Ethical & Reporting Standards
Q. What guidelines ensure ethical reporting of this compound research in publications?
Methodological Answer:
- Data Transparency : Archive raw spectra and chromatograms in supplementary materials.
- Citation Practices : Reference original synthesis protocols and prior mechanistic studies.
- Conflict of Interest : Disclose funding sources or institutional collaborations that may bias interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
